molecular formula C3H7ClN4S B6316718 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride CAS No. 1993278-22-0

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride

Cat. No.: B6316718
CAS No.: 1993278-22-0
M. Wt: 166.63 g/mol
InChI Key: PCDPIHBFGCTEQU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound that has garnered attention in various fields of research and industry. This compound is known for its unique structure, which includes a thiadiazole ring, making it a valuable entity in synthetic chemistry and pharmacology.

Future Directions

The 1,3,4-thiadiazole moiety, which is part of the structure of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride, is known to exhibit a wide range of biological activities . This suggests potential for future research and development of novel compounds with significant biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles .

Scientific Research Applications

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.

    Medicine: It is being explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methyl-1,3,4-thiadiazole: Similar in structure but lacks the hydrazinyl group.

    2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole: Contains a methoxymethyl group instead of a methyl group.

Uniqueness

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

This compound’s versatility and potential in various fields make it a subject of ongoing research and industrial interest.

Properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S.ClH/c1-2-6-7-3(5-4)8-2;/h4H2,1H3,(H,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDPIHBFGCTEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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